

# Spectroscopic characterization of 1,1,2-propanetriol (NMR, IR, MS)

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## Compound of Interest

Compound Name: 1,1,2-Propanetriol

Cat. No.: B15442449

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## Spectroscopic Profile of 1,1,2-Propanetriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **1,1,2-propanetriol**, a triol of interest in various chemical and pharmaceutical applications. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

## Predicted Spectroscopic Data

Due to the limited availability of published, comprehensive experimental spectra for **1,1,2-propanetriol**, the following data tables present predicted values based on the compound's structure and established spectroscopic principles. These tables are intended to serve as a reference for the identification and characterization of **1,1,2-propanetriol**.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **1,1,2-Propanetriol**

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH <sub>3</sub>	~1.1	Doublet	~6.5
-CH(OH)-	~3.8	Multiplet	-
-CH(OH) <sub>2</sub>	~4.5	Doublet	~5.0
-OH	Variable	Singlet (broad)	-

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **1,1,2-Propanetriol**

Carbon	Chemical Shift ( $\delta$ , ppm)
-CH <sub>3</sub>	~18
-CH(OH)-	~75
-CH(OH) <sub>2</sub>	~95

Table 3: Predicted IR Absorption Bands for **1,1,2-Propanetriol**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H Stretch	3600-3200	Strong, Broad
C-H Stretch	3000-2850	Medium
C-O Stretch	1150-1000	Strong

Table 4: Predicted Mass Spectrometry Fragmentation for **1,1,2-Propanetriol**

m/z	Proposed Fragment
92	$[M]^+$ (Molecular Ion)
75	$[M - OH]^+$
61	$[M - CH_2OH]^+$
45	$[CH(OH)_2]^+$
43	$[CH_3CH(OH)]^+$

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data outlined above. These protocols are generalized for small organic molecules and should be adapted as necessary for the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1H$  and  $^{13}C$  NMR spectra of **1,1,2-propanetriol**.

Materials:

- **1,1,2-Propanetriol** sample
- Deuterated solvent (e.g.,  $D_2O$ ,  $DMSO-d_6$ )
- NMR tubes (5 mm)
- Pipettes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
  - Dissolve approximately 5-10 mg of **1,1,2-propanetriol** in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

- Vortex the mixture until the sample is fully dissolved.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve a sharp, symmetrical lock signal.
  - Tune and match the appropriate probe for  $^1\text{H}$  or  $^{13}\text{C}$  acquisition.
- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
  - Use a standard single-pulse experiment.
  - Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
  - Set the relaxation delay (D1) to at least 1 second.
  - Acquire the Free Induction Decay (FID).
- $^{13}\text{C}$  NMR Acquisition:
  - Switch the spectrometer to the  $^{13}\text{C}$  frequency.
  - Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-120 ppm).
  - Use a proton-decoupled pulse sequence (e.g., zgpg30).
  - Set a sufficient number of scans to obtain a good signal-to-noise ratio (this will be significantly higher than for  $^1\text{H}$  NMR).
  - Set a suitable relaxation delay (e.g., 2 seconds).

- Acquire the FID.
- Data Processing:
  - Apply a Fourier transform to the acquired FIDs for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.
  - Phase the resulting spectra.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference.
  - Integrate the peaks in the  $^1\text{H}$  spectrum.
  - Identify and report the chemical shifts, multiplicities, and coupling constants for all signals.

## Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of **1,1,2-propanetriol**.

Materials:

- **1,1,2-Propanetriol** sample (neat liquid)
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).
- Pipette
- Kimwipes and a suitable solvent (e.g., isopropanol or acetone) for cleaning.

Procedure (using ATR):

- Background Spectrum:
  - Ensure the ATR crystal is clean and dry.
  - Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
- Sample Application:

- Place a small drop of the neat **1,1,2-propanetriol** sample onto the center of the ATR crystal.
- Spectrum Acquisition:
  - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - The typical spectral range is 4000-400  $\text{cm}^{-1}$ .
- Data Processing and Analysis:
  - The software will automatically subtract the background spectrum from the sample spectrum.
  - Identify and label the major absorption bands in the spectrum.
  - Correlate the observed bands with the functional groups present in **1,1,2-propanetriol**.
- Cleaning:
  - Clean the ATR crystal thoroughly with a Kimwipe soaked in a suitable solvent and allow it to dry completely.

## Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of **1,1,2-propanetriol** and identify its molecular ion and fragmentation pattern.

Materials:

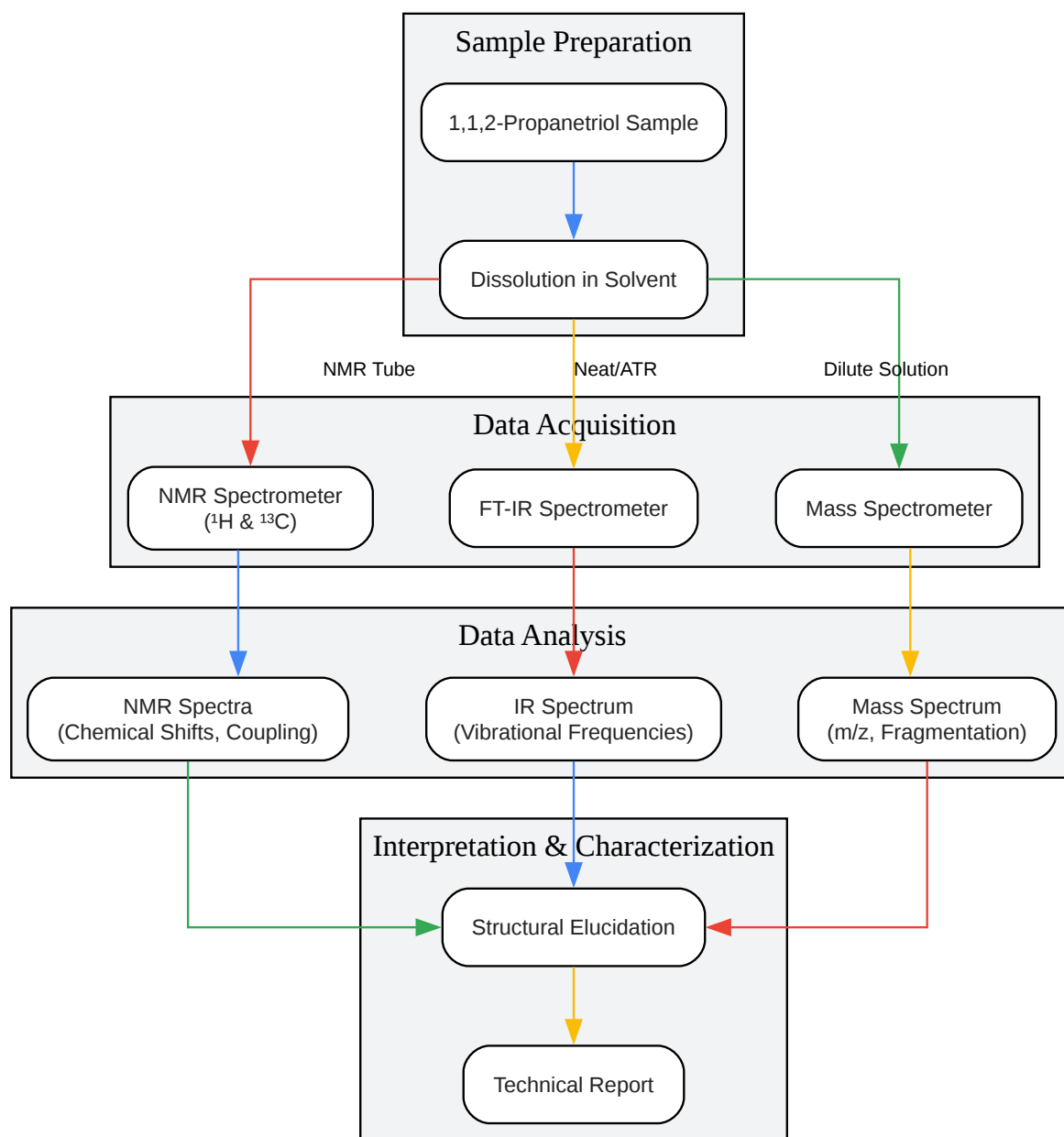
- **1,1,2-Propanetriol** sample
- A suitable volatile solvent (e.g., methanol, acetonitrile)
- Vials and micropipettes
- Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

### Procedure (using ESI-MS):

- Sample Preparation:
  - Prepare a dilute solution of **1,1,2-propanetriol** (e.g., 1-10 µg/mL) in a suitable solvent. The solvent should be compatible with the ESI source.
- Instrument Setup:
  - Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
  - Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow, and temperature) to optimal values for the analyte and solvent system.
  - Set the mass analyzer to scan a relevant m/z range (e.g., 50-200 amu).
- Sample Infusion:
  - Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.
- Data Acquisition:
  - Acquire the mass spectrum. Average the spectra over a stable infusion period to improve signal quality.
- Data Analysis:
  - Identify the peak corresponding to the molecular ion ( $[M+H]^+$  or  $[M+Na]^+$  for positive ion mode, or  $[M-H]^-$  for negative ion mode).
  - If fragmentation is induced in the source or via tandem MS (MS/MS), identify the major fragment ions.
  - Propose structures for the observed fragment ions.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **1,1,2-propanetriol**.



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